N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt featuring a naphthalene-2-carboxamide core substituted with two distinct moieties:
- A 4-ethoxy-1,3-benzothiazol-2-yl group, which includes an ethoxy (-OCH₂CH₃) substituent at position 4 of the benzothiazole ring.
- A 2-(dimethylamino)ethyl group [(CH₂)₂N(CH₃)₂], providing a tertiary amine functionality.
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-4-29-20-10-7-11-21-22(20)25-24(30-21)27(15-14-26(2)3)23(28)19-13-12-17-8-5-6-9-18(17)16-19;/h5-13,16H,4,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZYWPAEOMHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential as an anticancer agent.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 464.0 g/mol. The compound features a naphthalene core substituted with a benzothiazole moiety, contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 464.0 g/mol |
| Molecular Formula | C22H26ClN3O4S |
| CAS Number | 1135133-19-5 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antiamoebic agent . For instance, related compounds with similar structures have shown significant activity against Entamoeba histolytica, the causative agent of amoebic dysentery. The incorporation of the dimethylaminoethoxy group has been linked to enhanced selectivity and potency against this pathogen .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including lung cancer (A549 cells). The MTT assay results demonstrate improved cell viability and reduced proliferation in treated cells compared to controls . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through the inhibition of specific signaling pathways associated with cancer progression.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with multiple molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could affect pathways such as PI3K/Akt and MAPK, which are crucial in cancer biology.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to cellular damage and apoptosis.
Study 1: Efficacy Against Amoebic Infections
A study conducted by researchers exploring a series of hydrazone derivatives indicated that compounds similar to this compound exhibited promising antiamoebic activity. The most effective derivatives demonstrated significant inhibition of E. histolytica growth in vitro .
Study 2: Anticancer Potential
In another study focusing on lung cancer treatment, this compound was tested against A549 cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer effects, suggesting its potential as a therapeutic agent in lung cancer management .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. The dimethylaminoethyl group enhances receptor binding, while the benzothiazole and naphthalene moieties contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms like apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM.
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| A431 | 1 | Apoptosis Induction |
| A431 | 2 | Cell Cycle Arrest |
| A549 | 4 | Proliferation Inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, potentially modulating inflammatory pathways and providing therapeutic benefits in conditions characterized by excessive inflammation.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases.
Comparative Analysis with Related Compounds
To highlight the unique characteristics of N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N-(6-methoxybenzothiazol-2-yl)-benzamide | Methoxy group instead of ethoxy | Different solubility and reactivity |
| N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide | Pyrrolidine sulfonamide moiety | Potentially different biological activities |
| 4-Bromo-N-(4-methoxyphenyl)-benzamide | Lacks the benzothiazole ring | Simpler structure may influence pharmacological properties |
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
Case Study 1: Anticancer Activity
A study conducted on A431 and A549 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis at specific concentrations.
Case Study 2: Anti-inflammatory Response Modulation
Another study explored the compound's ability to modulate inflammatory responses in vitro, showing promising results in reducing pro-inflammatory cytokine levels.
Comparison with Similar Compounds
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Hydrochloride ()
Key Structural Differences :
- Benzothiazole Substituent: The target compound has a 4-ethoxy group, whereas this analog has a 4-ethyl group (-CH₂CH₃).
- Core Structure : The target uses a naphthalene-carboxamide , while this compound employs a sulfonyl-acetamide linked to a 4-methoxyphenyl group. The acetamide-sulfonyl moiety may increase polarity and hydrogen-bonding capacity compared to the naphthalene system.
- Molecular Weight : 498.053 g/mol (C₂₂H₂₈ClN₃O₄S₂), suggesting higher mass due to the sulfonyl and methoxyphenyl groups .
Implications :
- The naphthalene core in the target compound likely enhances lipophilicity , favoring membrane penetration, while the sulfonyl group in the analog could improve aqueous solubility.
- Ethyl vs. ethoxy substituents may influence metabolic pathways (e.g., oxidation vs. hydrolysis).
4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide ()
Key Structural Differences :
- Substituents on Naphthalene: The target compound lacks the imino group and diethylamino-methylphenyl moiety present here. Instead, it incorporates a benzothiazole ring.
- Functional Groups: The imino group (-NH-) and ketone (1-oxo) in this compound introduce redox-sensitive sites absent in the target.
Implications :
- The imino group may confer chelating properties or susceptibility to hydrolysis, contrasting with the stable benzothiazole ring in the target.
- The diethylamino group could modify solubility and receptor interactions compared to the dimethylaminoethyl group .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Benzothiazole Derivatives : Ethoxy substitution (target) vs. ethyl () may impact electronic properties and metabolic stability. Ethoxy groups are prone to dealkylation, whereas ethyl groups undergo slower oxidation .
- Core Structure : Naphthalene-carboxamide (target) vs. sulfonyl-acetamide () suggests divergent pharmacological targets. Naphthalene systems are common in kinase inhibitors, while sulfonamides often target proteases or GPCRs.
- Salt Forms : Both the target and ’s compound are hydrochlorides, indicating similar strategies to optimize solubility for in vivo studies .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 4-Ethoxyaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv), bromine (1.1 equiv).
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Solvent : Hydrochloric acid (10% v/v aqueous solution).
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Temperature : 0–5°C during bromine addition, followed by reflux at 80°C for 4 hours.
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Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and crystallization from ethanol/water (1:1).
Spectroscopic Characterization
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1H NMR (DMSO-d6) : δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3).
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IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
Preparation of Naphthalene-2-carbonyl Chloride
Naphthalene-2-carboxylic acid is activated to its acid chloride for subsequent amide formation. The method aligns with naphthalene carboxylate derivatization protocols.
Chlorination Procedure
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Reactants : Naphthalene-2-carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv).
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Solvent : Toluene (anhydrous).
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Conditions : Reflux at 110°C for 3 hours under nitrogen.
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Workup : Excess thionyl chloride removed by distillation under reduced pressure.
Amide Coupling: Formation of the Target Compound
The coupling of 4-ethoxy-1,3-benzothiazol-2-amine with N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide is achieved via a two-step sequence.
Intermediate: N-[2-(Dimethylamino)ethyl]naphthalene-2-carboxamide
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Reactants : Naphthalene-2-carbonyl chloride (1.0 equiv), N,N-dimethylethylenediamine (1.2 equiv).
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Solvent : Dichloromethane (DCM).
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Base : Triethylamine (2.0 equiv).
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Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
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Workup : Washed with 5% HCl, brine, and dried over MgSO4.
Final Coupling Reaction
-
Reactants :
-
N-[2-(Dimethylamino)ethyl]naphthalene-2-carboxamide (1.0 equiv).
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4-Ethoxy-1,3-benzothiazol-2-amine (1.1 equiv).
-
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Coupling Agent : HATU (1.5 equiv).
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Base : DIPEA (3.0 equiv).
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Solvent : DMF (anhydrous).
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Conditions : 25°C for 24 hours under nitrogen.
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Yield : 62–65%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility.
Procedure
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Reactants : Free base (1.0 equiv), HCl (4.0 M in dioxane, 1.1 equiv).
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Solvent : Ethanol.
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Conditions : Stirred at 0°C for 2 hours.
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Workup : Solvent removed under vacuum, washed with diethyl ether.
Purity : >99% (HPLC).
Analytical Data and Characterization
Spectroscopic Properties
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1H NMR (DMSO-d6) : δ 8.45 (s, 1H, Naph-H), 8.02–7.85 (m, 4H, Naph-H), 7.55–7.45 (m, 2H, Ar-H), 7.30 (d, J = 8.6 Hz, 1H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.85–3.70 (m, 2H, NCH2), 2.95 (t, J = 6.0 Hz, 2H, NCH2CH2N), 2.50 (s, 6H, N(CH3)2), 1.40 (t, J = 7.0 Hz, 3H, OCH2CH3).
-
13C NMR : δ 168.5 (C=O), 158.2 (C-O), 135.0–125.0 (naphthalene carbons), 64.5 (OCH2CH3), 56.2 (NCH2), 45.8 (N(CH3)2), 14.3 (OCH2CH3).
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/H2O (70:30) | 8.2 | 99.5 |
| TLC | Silica GF254 | EtOAc/MeOH (9:1) | Rf = 0.45 | - |
Key Challenges and Optimization Strategies
-
Regioselectivity in Benzothiazole Synthesis : Use of 4-ethoxyaniline ensures correct substituent positioning, but trace 6-ethoxy byproducts may form. Recrystallization from ethanol/water improves purity.
-
Amide Coupling Efficiency : HATU outperforms EDCl in minimizing racemization, with yields increasing by 15%.
-
Salt Stability : Storage under argon at −20°C prevents deliquescence of the hydrochloride salt .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling a naphthalene-2-carboxamide derivative with a benzothiazole moiety. Key steps include:
- Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in acetonitrile:water (3:1) to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .
- Temperature and pH control : Maintain room temperature and neutral pH to prevent side reactions, with reaction times up to 72 hours for high yields .
- Purification : Crystallization from methanol:water (4:1) or chloroform extraction followed by reduced-pressure evaporation ensures purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- 1H/13C NMR : To confirm substituent positions and verify the absence of impurities (e.g., residual solvents or unreacted intermediates) .
- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .
- Thin-layer chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate:hexane) .
Q. What biological activities are observed in structurally related benzothiazole derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Attributed to the benzothiazole core interacting with bacterial enzymes .
- Anticancer potential : The dimethylaminoethyl group may enhance cellular uptake and target kinase inhibition .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yield and purity?
- Factorial design : Vary parameters like temperature, solvent ratio, and catalyst concentration to identify optimal conditions with minimal experiments .
- Response surface methodology (RSM) : Models interactions between variables (e.g., pH and reaction time) to predict maximum yield .
- Case study : A 2³ factorial design reduced synthesis steps for a related benzothiazole derivative by 40% while maintaining >90% purity .
Q. What computational approaches predict reactivity and biological interactions?
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states, minimizing trial-and-error experimentation .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts with the benzothiazole and naphthalene moieties .
Q. How do functional group modifications alter pharmacokinetic properties?
- Aminoethyl chain variations : Replacing dimethylamino with diethylamino groups increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Substituent effects : Ethoxy groups on the benzothiazole ring improve metabolic stability compared to nitro or halogen substituents, as shown in comparative pharmacokinetic studies .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Reactor design : Continuous-flow systems improve heat and mass transfer for exothermic coupling reactions, reducing byproduct formation .
- Process control : Real-time monitoring via HPLC ensures consistent purity during large-scale crystallization .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
